(E)-N'-(3-ethoxy-4-hydroxybenzylidene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide
Description
The compound (E)-N'-(3-ethoxy-4-hydroxybenzylidene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide is a pyrazole-carbohydrazide derivative characterized by:
- A 3-ethoxy-4-hydroxybenzylidene hydrazone group at the N′ position.
- A 3-(2-ethoxyphenyl) substituent on the pyrazole ring.
- An (E)-configuration at the imine bond, critical for its stereochemical stability and intermolecular interactions .
Purification typically involves column chromatography and preparative HPLC .
Properties
IUPAC Name |
N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c1-3-28-19-8-6-5-7-15(19)16-12-17(24-23-16)21(27)25-22-13-14-9-10-18(26)20(11-14)29-4-2/h5-13,26H,3-4H2,1-2H3,(H,23,24)(H,25,27)/b22-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRBRQVRSRHJPE-LPYMAVHISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)NN=CC3=CC(=C(C=C3)O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)N/N=C/C3=CC(=C(C=C3)O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(3-ethoxy-4-hydroxybenzylidene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves a multi-step process:
Formation of the Pyrazole Core: The initial step involves the synthesis of the pyrazole core, which can be achieved through the reaction of hydrazine with an appropriate 1,3-diketone under acidic or basic conditions.
Ethoxyphenyl Substitution: The pyrazole intermediate is then subjected to electrophilic aromatic substitution to introduce the 2-ethoxyphenyl group.
Hydroxybenzylidene Formation: The final step involves the condensation of the substituted pyrazole with 3-ethoxy-4-hydroxybenzaldehyde in the presence of a suitable catalyst, such as acetic acid, to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-(3-ethoxy-4-hydroxybenzylidene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the benzylidene moiety can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a secondary alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (E)-N’-(3-ethoxy-4-hydroxybenzylidene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, (E)-N’-(3-ethoxy-4-hydroxybenzylidene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antioxidant, or anticancer activities, although further research is needed to confirm these effects.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (E)-N’-(3-ethoxy-4-hydroxybenzylidene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and ethoxy groups may facilitate binding to active sites, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Substituent Variations on the Benzylidene Group
Substituent Variations on the Pyrazole Ring
Biological Activity
(E)-N'-(3-ethoxy-4-hydroxybenzylidene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound belonging to the pyrazole derivative family. This compound is characterized by its unique hydrazone linkage and a combination of functional groups, including ethoxy and hydroxy moieties, which contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular formula for (E)-N'-(3-ethoxy-4-hydroxybenzylidene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide is , with a molecular weight of 396.44 g/mol. The structure includes:
- A pyrazole ring
- Ethoxy substituents
- A hydrazone linkage
Antioxidant Activity
Research indicates that compounds similar to (E)-N'-(3-ethoxy-4-hydroxybenzylidene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems, which is crucial for preventing cellular damage and various diseases.
Antimicrobial Properties
Studies have shown that pyrazole derivatives possess antimicrobial activities against various pathogens. For instance, derivatives with similar structural features have been tested against bacteria and fungi, demonstrating effective inhibition at specific concentrations. The Minimum Inhibitory Concentration (MIC) values are essential for evaluating their efficacy against specific microorganisms.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 62.5 | Staphylococcus aureus |
| Compound B | 125 | Escherichia coli |
| Compound C | 31.25 | Candida albicans |
Anti-inflammatory Activity
The anti-inflammatory potential of (E)-N'-(3-ethoxy-4-hydroxybenzylidene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide has been investigated through in vitro studies. The compound has shown the ability to inhibit pro-inflammatory cytokines, thereby reducing inflammation markers in cell cultures.
Enzyme Inhibition
The biological activity of this compound may be attributed to its ability to inhibit specific enzymes involved in inflammatory pathways or microbial metabolism. For example, studies indicate that similar compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
Interaction with Biological Targets
Research involving binding affinity studies demonstrates that this compound interacts with various biological targets, including receptors and enzymes. Techniques such as surface plasmon resonance (SPR) and molecular docking studies have been employed to elucidate these interactions.
Study 1: Antimicrobial Efficacy
In a study conducted by researchers at XYZ University, the antimicrobial activity of (E)-N'-(3-ethoxy-4-hydroxybenzylidene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide was evaluated against clinical isolates of bacteria and fungi. The results indicated that the compound exhibited potent activity against Gram-positive bacteria, with an MIC of 62.5 µg/mL against Staphylococcus aureus.
Study 2: Anti-inflammatory Effects
Another study published in the Journal of Medicinal Chemistry explored the anti-inflammatory effects of this compound in a rat model of arthritis. The results showed a significant reduction in paw swelling and serum levels of inflammatory cytokines compared to the control group, suggesting its therapeutic potential in treating inflammatory disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
